molecular formula C19H25NO2 B13890016 (R)-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine

(R)-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine

Cat. No.: B13890016
M. Wt: 299.4 g/mol
InChI Key: QBPDTUOJPLQZSD-UHFFFAOYSA-N
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Description

®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions on the phenyl ring, and a phenylpropan-1-amine moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Preparation of 3,4-Dimethoxyphenethyl bromide: This can be achieved by reacting 3,4-dimethoxyphenethyl alcohol with hydrobromic acid.

    Formation of the intermediate: The bromide is then reacted with phenylpropan-1-amine under basic conditions to form the desired amine.

    Resolution of enantiomers: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology and psychiatry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(p-Hydroxyphenyl)-2-(3,4-dimethoxyphenethyl)aminoethanol: Known for its positive inotropic effects on the heart.

    3,4-Dimethoxyphenethyl bromide: A precursor in the synthesis of various phenethylamine derivatives.

Uniqueness

®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine is unique due to its specific stereochemistry and the presence of both methoxy and phenylpropan-1-amine groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylpropan-1-amine

InChI

InChI=1S/C19H25NO2/c1-15(17-7-5-4-6-8-17)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3/h4-10,13,15,20H,11-12,14H2,1-3H3

InChI Key

QBPDTUOJPLQZSD-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2

Origin of Product

United States

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